molecular formula C9H13Cl2N B6142843 2-Chloroamphetamine hydrochloride CAS No. 35334-29-3

2-Chloroamphetamine hydrochloride

Cat. No.: B6142843
CAS No.: 35334-29-3
M. Wt: 206.11 g/mol
InChI Key: OMZVWFGRVWIEKO-UHFFFAOYSA-N
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Description

2-Chloroamphetamine (hydrochloride) is a chemical compound with the molecular formula C9H12ClN • HCl and a molecular weight of 206.1 g/mol . It is a halogenated amphetamine, which means it is an amphetamine derivative where one or more hydrogen atoms have been replaced by a halogen atom, in this case, chlorine. This compound is known for its psychostimulatory properties and has been used in various scientific research applications .

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

2-Chloroamphetamine hydrochloride, also known as 1-(2-chlorophenyl)propan-2-amine hydrochloride, primarily targets the monoamine transporters . These transporters play a crucial role in regulating the concentration of monoamines, such as dopamine, norepinephrine, and serotonin, in the synaptic cleft .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of monoamines, particularly norepinephrine and dopamine . This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . It’s also suggested that the compound might block the efflux of released serotonin from the neuron .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system . By inhibiting the reuptake of monoamines, the compound prolongs their action, leading to sustained activation of the post-synaptic receptors . This can result in various downstream effects, including increased neuronal firing, enhanced neurotransmission, and changes in gene expression .

Pharmacokinetics

They are primarily metabolized in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these factors, as well as by individual differences in metabolism and excretion rates.

Result of Action

The increased concentration of monoamines in the synaptic cleft due to the action of this compound can lead to various molecular and cellular effects. These include enhanced neuronal excitability, changes in intracellular signaling pathways, and alterations in gene expression . These changes can manifest as various physiological effects, including increased alertness, elevated mood, and decreased appetite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s genetic makeup, which can affect the compound’s metabolism and response, and external factors such as diet and concurrent medication use, which can impact the compound’s absorption and distribution . Furthermore, chronic use of the compound can lead to tolerance, reducing its efficacy over time .

Biochemical Analysis

Biochemical Properties

2-Chloroamphetamine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound primarily interacts with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin, dopamine, and norepinephrine. By inhibiting monoamine oxidase, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound interacts with the serotonin transporter, promoting the release of serotonin from presynaptic neurons .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound increases the release of serotonin, dopamine, and norepinephrine, leading to heightened neurotransmission and stimulation of the central nervous system. This can result in increased motor activity, enhanced mood, and heightened alertness. Prolonged exposure to this compound can lead to neurotoxicity and damage to serotonergic neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the serotonin transporter, causing the release of serotonin into the synaptic cleft. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound inhibits monoamine oxidase, preventing the breakdown of monoamines and further enhancing neurotransmission. These interactions result in the psychostimulatory effects observed with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can cause sustained release of serotonin and other neurotransmitters, leading to prolonged stimulation of the central nervous system. Over time, the compound may degrade, reducing its efficacy and leading to potential neurotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can increase motor activity and enhance mood without causing significant adverse effects. At higher doses, this compound can lead to neurotoxicity, characterized by damage to serotonergic neurons and depletion of serotonin levels in the brain. Threshold effects have been observed, where a certain dosage level must be reached before significant neurotoxic effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes processes such as N-demethylation, O-dealkylation, and deamination. These metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound. The metabolites produced during these processes can also have biological activity and contribute to the overall effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported across cell membranes by various transporters, including the serotonin transporter. Once inside the cell, this compound can accumulate in specific tissues, such as the brain, where it exerts its psychostimulatory effects. The distribution of this compound within the body can influence its overall efficacy and potential for neurotoxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the synaptic vesicles of presynaptic neurons, where it promotes the release of serotonin and other neurotransmitters. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its proper functioning. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 2-Chloroamphetamine (hydrochloride) typically involves the chlorination of amphetamine. One common method involves the reaction of amphetamine with thionyl chloride (SOCl2) to produce 2-Chloroamphetamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

2-Chloroamphetamine (hydrochloride) undergoes several types of chemical reactions, including:

Properties

IUPAC Name

1-(2-chlorophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZVWFGRVWIEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35334-29-3
Record name 2-Chloroamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035334293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-chlorophenyl)propan-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-CHLOROAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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